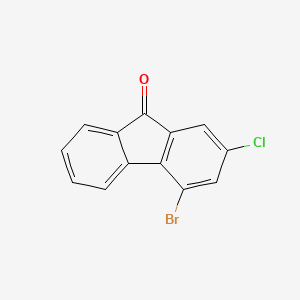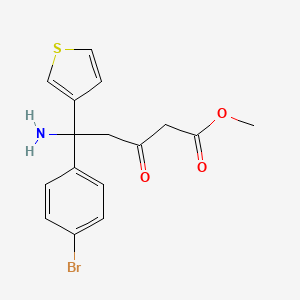
propyl 1H-imidazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 1H-imidazole-2-carboxylate is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a propyl group attached to the nitrogen atom at the 1-position and a carboxylate group at the 2-position of the imidazole ring. Imidazoles are known for their diverse chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 1H-imidazole-2-carboxylate can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the formation of disubstituted imidazoles under mild reaction conditions, which are tolerant to various functional groups including arylhalides and heterocycles .
Another method involves the condensation of aldehydes with 2-aminobenzylalcohol, followed by reaction with in situ formed tosylamine. The resulting imine undergoes intramolecular cyclization and aromatization to form the imidazole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Propyl 1H-imidazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can yield imidazole-2-carboxylate esters.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the 1-position or 2-position of the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and aryl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted imidazoles, imidazole-2-carboxylic acids, and imidazole-2-carboxylate esters .
Scientific Research Applications
Propyl 1H-imidazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals, dyes, and functional materials.
Mechanism of Action
The mechanism of action of propyl 1H-imidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and protein functions. Additionally, the compound can modulate signaling pathways by binding to receptors and enzymes, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1H-imidazole-2-carboxylate
- Methyl 1H-imidazole-2-carboxylate
- Benzyl 1H-imidazole-2-carboxylate
Uniqueness
Propyl 1H-imidazole-2-carboxylate is unique due to its specific substituent pattern, which imparts distinct chemical and biological properties. The presence of the propyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological membranes compared to its ethyl and methyl counterparts .
Properties
CAS No. |
79711-61-8 |
|---|---|
Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
propyl 1H-imidazole-2-carboxylate |
InChI |
InChI=1S/C7H10N2O2/c1-2-5-11-7(10)6-8-3-4-9-6/h3-4H,2,5H2,1H3,(H,8,9) |
InChI Key |
ZUQBBZCUTPYAEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=NC=CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6-Dihydroimidazo[1,5-a]pyridin-7(8H)-one](/img/structure/B12824396.png)





![4-(dimethylamino)-7-fluoro-1,10,11,12a-tetrahydroxy-3,12-dioxo-9-[(2-pyrrolidin-1-ylacetyl)amino]-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide](/img/structure/B12824431.png)
![9-[(3aS,4S,6S,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-amino-1H-purin-6-one](/img/structure/B12824432.png)
![2-Vinyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B12824438.png)

![2-Amino-5-methyl-1H-benzo[d]imidazol-6-ol](/img/structure/B12824448.png)



